N-methyl-N-(t-Boc)-PEG4-acid

Descripción

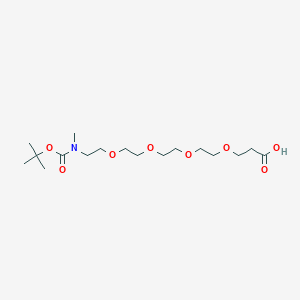

Structure

2D Structure

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYFMMNWNDIBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl N T Boc Peg4 Acid and Derivatives

Strategies for N-Methylation of PEG-Acid Scaffolds

Directed N-Methylation Techniques

Directed N-methylation aims to selectively add a methyl group to a primary or secondary amine. For precursors to N-methyl-N-(t-Boc)-PEG4-acid, a common and effective method is reductive amination . This typically involves reacting a primary amine precursor with formaldehyde (B43269) to form a Schiff base or hydroxymethyl adduct, which is then reduced in situ to the secondary methylamine.

Another approach, particularly relevant in solid-phase synthesis, involves specialized methylation reagents after an initial amine protection step. For instance, after protecting a primary amine with a group like 2-nitrobenzenesulfonyl (nosyl), the resulting sulfonamide can be methylated under Mitsunobu conditions or using reagents like methyl iodide, followed by deprotection of the nosyl group. While more complex, this can offer high selectivity. In peptide synthesis, on-resin methylation has been achieved using various reagents, where the conformation of the resin-bound substrate can influence the regiochemistry of the reaction. google.comnih.gov

| Reagent/Method | Description | Typical Reducing Agent (if applicable) | Key Considerations |

|---|---|---|---|

| Formaldehyde | A widely used method for reductive amination of primary and secondary amines. | Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride (NaBH₃CN) | Risk of dimethylation if conditions are not controlled. STAB is often preferred for its milder nature. nih.gov |

| Methyl Iodide (CH₃I) | A classic alkylating agent. | N/A | Highly reactive; often leads to over-alkylation (quaternary ammonium (B1175870) salts). Typically requires the amine to be protected first to control reactivity. |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | A potent and cost-effective methylating agent. | N/A | Similar to methyl iodide, it is highly reactive and toxic, with a high risk of over-methylation. |

| On-Resin Methylation (Fukuyama-Mitsunobu) | Involves protection with a 2-nitrobenzenesulfonyl (Ns) group, methylation of the sulfonamide, and subsequent deprotection. | N/A | Offers high selectivity for monomethylation; commonly used in solid-phase peptide synthesis. google.com |

Optimization of Reaction Conditions for Selective N-Methylation

Achieving selective mono-N-methylation requires careful optimization of reaction parameters to suppress the formation of the tertiary dimethylamine (B145610) byproduct.

Stoichiometry : Using a slight excess of the amine relative to the methylating agent can favor monomethylation. In reductive amination, using approximately one equivalent of formaldehyde is crucial.

Reducing Agent : The choice of reducing agent in reductive amination is critical. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic and more selective for the reduction of iminium ions over aldehydes and ketones, reducing side reactions. nih.gov

Solvent and pH : The reaction is typically performed in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. wikipedia.org Maintaining a mildly acidic pH can be beneficial for the formation and reduction of the iminium ion intermediate while minimizing side reactions.

Temperature and Time : Low temperatures (e.g., 0 °C to room temperature) generally provide better selectivity and reduce the rate of potential side reactions. wikipedia.org Reaction times must be optimized to ensure complete conversion of the starting material without promoting over-methylation. nih.gov

Incorporation of t-Boc Protecting Groups

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability in a wide range of conditions and its facile removal under mild acidic conditions. nih.gov

Boc-Protection Strategies for Amine Functionalities

The standard method for introducing a Boc group onto a primary or secondary amine involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). jkchemical.com The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine or the carbamic acid intermediate.

Common conditions for Boc protection include:

Stirring the amine with Boc₂O and a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent such as THF or DCM. jkchemical.com

Using aqueous sodium hydroxide (B78521) or sodium bicarbonate in a biphasic system (e.g., THF/water or dioxane/water). wikipedia.org

Employing 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for less reactive amines or to accelerate the reaction. wikipedia.org

The Boc group is exceptionally stable against basic, nucleophilic, and reductive conditions, making it an ideal choice for multi-step syntheses involving these types of reagents. nih.gov

| Reagent | Base/Catalyst | Solvent | Typical Application |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) or DIPEA | DCM, THF, Acetonitrile | Standard protection of most primary and secondary amines. jkchemical.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Dioxane/Water, THF/Water | Aqueous conditions suitable for water-soluble amines. wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, DCM | Catalytic conditions for sterically hindered or less reactive amines. wikipedia.org |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Aqueous Dioxane | Used when Boc₂O might lead to side reactions. |

Orthogonal Protection Schemes in Multi-Step Synthesis

Orthogonal protection is a cornerstone of modern organic synthesis, allowing for the selective deprotection of one functional group in the presence of others. chempep.com In the context of this compound, an orthogonal strategy is essential to differentiate the reactivity of the amine and carboxylic acid termini.

The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgchemistrysteps.com To create a truly versatile bifunctional linker, the carboxylic acid must be protected with a group that is stable to acid but can be removed under different conditions.

Examples of orthogonal pairs relevant to this synthesis include:

Boc (acid-labile) and Benzyl (B1604629) ester (Cbz-O, removed by hydrogenolysis) : The carboxylic acid can be protected as a benzyl ester. This ester is stable to the acidic conditions used to remove the Boc group. Later, the benzyl group can be removed by catalytic hydrogenation (e.g., H₂ over Pd/C), leaving the Boc-protected amine intact.

Boc (acid-labile) and Fmoc (base-labile) : While more common for protecting amines, fluorenylmethyloxycarbonyl (Fmoc) chemistry can be adapted. An Fmoc-protected amine is stable to acid but is cleaved by bases like piperidine. This pairing allows for deprotection under mutually exclusive conditions.

Boc (acid-labile) and Allyl ester (Alloc-O, removed by Pd(0)) : An allyl ester protecting the carboxylic acid is stable to both acid and base but can be selectively cleaved using a palladium(0) catalyst.

This orthogonal approach allows for the sequential coupling of different molecules to either end of the PEG linker, which is fundamental to its application in constructing complex bioconjugates. rsc.org

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Acid (TFA, HCl) wikipedia.org | Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Acid vs. Base |

| Boc (tert-butyloxycarbonyl) | Acid (TFA, HCl) wikipedia.org | Cbz/Bn (Carboxybenzyl/Benzyl) | Hydrogenolysis (H₂, Pd/C) | Acid vs. Reduction |

| Trt (Trityl) | Mild Acid rsc.org | Ts (Tosyl) | Nucleophilic displacement/Reduction nih.gov | Differential Reactivity |

| Boc (tert-butyloxycarbonyl) | Acid (TFA, HCl) wikipedia.org | Alloc (Allyloxycarbonyl) | Pd(0) Catalysis | Acid vs. Organometallic |

PEGylation Techniques and Chain Length Control

Polyethylene (B3416737) glycol is typically produced by the ring-opening polymerization of ethylene (B1197577) oxide, a process that yields a mixture of polymer chains with a distribution of molecular weights (i.e., it is polydisperse). mdpi.combiopharminternational.com However, for applications requiring high precision, such as linkers in pharmaceuticals, a discrete, monodisperse PEG chain is required. This compound contains exactly four ethylene glycol units.

The synthesis of monodisperse PEGs is achieved through a stepwise, iterative process rather than polymerization. chempep.combeilstein-journals.org This approach involves the sequential addition of single, protected ethylene glycol units. A common strategy is the Williamson ether synthesis, where an alcohol is reacted with an alkyl halide.

A plausible synthetic route to a PEG4 derivative would involve:

Starting with a di-functional molecule, for example, N-methyl-N-Boc-ethanolamine.

The hydroxyl group is deprotonated with a strong base and reacted with a protected 2-haloethanol derivative (e.g., 2-(2-bromoethoxy)ethanol (B1667886) protected with a tetrahydropyranyl (THP) group).

The protecting group on the newly added unit (THP) is removed, revealing a new terminal hydroxyl group.

This sequence of etherification and deprotection is repeated two more times to build the PEG4 chain.

Finally, the terminal hydroxyl group is oxidized to a carboxylic acid, and any protecting groups on the acid are removed under orthogonal conditions.

This iterative approach ensures that every molecule has the exact same chain length, providing the structural homogeneity crucial for its function as a precise chemical linker. rsc.org

Monodispersed PEG Synthesis Approaches

The production of monodispersed PEGs, which consist of single chemical species with a specific molecular weight, is crucial for applications requiring high purity and uniformity. rsc.org Traditional polymerization of ethylene oxide results in polydisperse mixtures with a range of molecular weights. nih.govwikipedia.org To overcome this, stepwise chemical synthesis methods are employed, typically starting from short, readily available PEG oligomers. rsc.org

Several strategies have been developed for constructing monodispersed PEGs:

Iterative Coupling: This involves the sequential addition of a monoprotected building block to one or both ends of a growing PEG chain. acs.org

Iterative Exponential Growth (IEG): This highly efficient strategy allows for the synthesis of heterobifunctional PEGs from orthogonally protected groups. acs.org A recent advancement in the IEG strategy utilizes potassium bis(trimethylsilyl)amide (KHMDS) as a base to facilitate the Williamson ether synthesis, enabling rapid and high-yield production of monodisperse PEGs. acs.org

Solid-Phase Synthesis: This technique avoids the need for multiple chromatographic purifications of intermediates by anchoring the growing PEG chain to a solid support. nih.gov All intermediates are purified by simple washing, and the final product is obtained in high purity without chromatography. nih.gov

These methods, while effective, can be challenged by side reactions and the difficulty of separating byproducts with similar properties to the target molecule. acs.org

Control of PEG Oligomer Distribution

Controlling the distribution of PEG oligomers is paramount to achieving monodispersity. The choice of synthetic strategy directly impacts this control.

| Synthetic Approach | Key Features for Controlling Oligomer Distribution | Common Challenges |

| Iterative Exponential Growth (IEG) | Employs orthogonal protecting groups for high efficiency in creating heterobifunctional PEGs. acs.org The use of KHMDS as a base can significantly improve reaction speed and yield. acs.org | Potential for side reactions like elimination and hydrolysis under harsh conditions. acs.org Separation of byproducts with similar properties can be difficult. acs.org |

| Solid-Phase Synthesis | Eliminates the need for chromatographic purification of intermediates, reducing material loss and cost. nih.gov Allows for the use of impure monomers directly in the synthesis. nih.gov | Potential for incomplete reactions on the solid support. |

| Chromatography-Free Synthesis | Involves a series of reactions where intermediate products are not isolated in pure form, but the final product is obtained with high purity. rsc.org | The purity of longer oligomers can decrease with an increasing number of chain extension cycles. rsc.org |

The purity of the final PEG derivative is often assessed by High-Performance Liquid Chromatography (HPLC), which can separate oligomers of different lengths. rsc.org

Carboxylic Acid Functionalization and Activation

The terminal carboxylic acid group on this compound is a key reactive site for conjugation to other molecules. nanocs.net This functionalization is a critical step in the synthesis of many PEGylated compounds.

The carboxylic acid group serves as a precursor for forming stable amide or ester bonds. polysciences.com The most common reaction involves coupling with primary amines to form an amide linkage. nih.govcreativepegworks.com This reaction is fundamental in bioconjugation, where PEG linkers are attached to proteins, peptides, or other biomolecules. polysciences.comcreativepegworks.com The formation of an intramolecular hydrogen bond between an amide's -NH group and an ether oxygen in the PEG linker can influence the molecule's properties. nih.gov

To facilitate the formation of an amide bond, the carboxylic acid is typically activated. nih.govfishersci.co.uk This involves converting the hydroxyl group of the acid into a better leaving group. researchgate.net Several reagents are commonly used for this purpose:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Dicyclohexylcarbodiimide (DCC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.co.ukenamine.net This intermediate readily reacts with an amine to form an amide. fishersci.co.uk EDC is often used in aqueous solutions as its byproduct is water-soluble, allowing for easy removal. peptide.com

Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling agents. nih.govfishersci.co.uk HATU is known for its rapid reaction times and reduced risk of racemization. peptide.com The reaction with HATU is typically carried out in the presence of a base like diisopropylethylamine (DIEA) in a polar aprotic solvent. fishersci.co.uk

Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to minimize racemization and improve coupling efficiency. nih.govfishersci.co.uk The carbodiimide (B86325) reacts with the carboxylic acid and HOBt to form a reactive HOBt ester. nih.gov

| Activating Reagent | Mechanism of Action | Common Applications |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a highly reactive O-acylisourea intermediate with the carboxylic acid. fishersci.co.uk | Amide bond formation, particularly in aqueous solutions due to its water-soluble byproduct. peptide.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Directly reacts with the carboxylic acid to form a highly reactive activated ester. fishersci.co.uk | Peptide synthesis and other amide couplings where rapid reaction and low racemization are critical. peptide.com |

Esterification and Amide Bond Formation Precursors

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product is essential to ensure high purity and remove unreacted reagents and byproducts. nih.govmdpi.com

Chromatography is the most widely used technique for the purification and analysis of PEG derivatives. mdpi.comfrontiersin.org Different chromatographic methods are employed based on the properties of the molecules being separated.

Size Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their size. It is effective for removing low molecular weight byproducts and unreacted PEG from the reaction mixture. google.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful technique for separating PEGylated compounds from their non-PEGylated counterparts and for identifying different positional isomers. phenomenex.com The choice of stationary phase, such as C4 or C18, can significantly impact the separation. chromatographyonline.com Modern columns, including core-shell columns, have improved the resolution of PEG oligomers. mdpi.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is useful for purifying PEGylated proteins, as the PEG chains can shield the charges on the protein surface, altering its interaction with the ion-exchange resin.

The choice of eluent and other chromatographic conditions, such as temperature, must be optimized for each specific separation. frontiersin.orgchromatographyonline.com

| Chromatographic Method | Principle of Separation | Application in PEG Synthesis |

| Size Exclusion Chromatography (SEC/HPLC) | Separation based on molecular size (hydrodynamic radius). | Removal of low molecular weight impurities and separation of mono-PEGylated from poly-PEGylated products. google.com |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on differences in hydrophobicity. | Purification of PEGylated compounds, separation of positional isomers, and analysis of product purity. phenomenex.com |

| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Purification of charged PEG derivatives and PEGylated proteins. google.com |

Crystallization and Precipitation Protocols

The purification of this compound and its derivatives is a critical step to ensure high purity for subsequent applications. Crystallization and precipitation are common non-chromatographic techniques employed for the purification of PEGylated compounds. These methods exploit the solubility differences of the target compound and impurities in various solvent systems.

Precipitation is a widely used technique for the isolation of PEGylated molecules. google.com This process, often referred to as solvent displacement or anti-solvent precipitation, is particularly effective for purifying PEG derivatives. nih.gov The general principle involves dissolving the crude product in a suitable organic solvent in which it is highly soluble, and then adding this solution to a larger volume of a "non-solvent" or "anti-solvent" in which the product is insoluble, causing it to precipitate out of the solution. google.comnih.gov Cold diethyl ether is frequently documented as an effective non-solvent for precipitating PEG-containing compounds. google.com For instance, after synthesis, reaction mixtures containing PEG derivatives are often concentrated under reduced pressure to a viscous state and then added dropwise into cold diethyl ether to induce precipitation. google.com The resulting solid can then be collected by filtration and dried under a vacuum. This procedure is effective in removing unreacted reagents and other impurities that remain soluble in the ether solution. google.comnih.gov

Crystallization offers a pathway to obtaining highly pure, solid material, which is often challenging for PEGylated compounds due to their tendency to exist as oils or waxy solids. For Boc-protected amino acids that are difficult to crystallize using conventional methods, specific protocols have been developed. google.com One such method involves obtaining the product as an oily substance after evaporating the solvent. google.com Seed crystals are then introduced into the oil, and the mixture is allowed to stand at room temperature to induce solidification. google.com Following this, a weak polar solvent is added for pulping, a process where the solid is stirred in a solvent in which it is poorly soluble to remove impurities. The purified solid product is then collected by filtration, washing, and drying. google.com

Detailed findings from research on related compounds illustrate the practical application of these protocols. In the synthesis of M-PEG butanoic acid, the final product was precipitated by adding the concentrated reaction mixture to ethyl ether. google.com A multi-step purification process for another PEG derivative involved concentrating the reaction mixture, precipitating the product in cold diethyl ether, re-dissolving it in water, extracting it with dichloromethane (CH₂Cl₂), and then re-precipitating it from cold diethyl ether to achieve a high yield of 95%. google.com Similarly, crude peptides modified with PEG linkers are often precipitated using ice-cold diethyl ether, followed by filtration and washing to isolate the product. nih.gov

The selection of solvents, temperature, and the ratio of solvent to non-solvent are critical parameters that are optimized to maximize yield and purity.

Table 1: Examples of Precipitation and Crystallization Protocols for PEGylated and Boc-Protected Compounds

| Compound/Derivative Type | Purification Protocol | Solvents/Reagents | Yield | Reference |

|---|---|---|---|---|

| mPEG-propionaldehyde | Precipitation | Reaction mixture concentrated and dripped into cold diethyl ether. The product was redissolved in water, extracted with CH₂Cl₂, and re-precipitated from cold diethyl ether. | 95% | google.com |

| mPEG-butanoic acid | Precipitation | Reaction mixture was filtered, concentrated, and precipitated by addition to ethyl ether. | Not Specified | google.com |

| PEGylated Peptide | Precipitation | The crude peptide was precipitated with ice-cold Et₂O, filtered, and washed with Et₂O. | Not Specified | nih.gov |

| Boc-amino acid | Crystallization | The oily product was solidified using seed crystals, followed by pulping with a weak polar solvent, filtration, and washing. | Not Specified | google.com |

| α-carboxyl-ω-propargyl PEG | Crystallization | The crude product was purified by crystallization from a mixture of Tetrahydrofuran (THF) and diethyl ether. | 92% | mdpi.com |

| Folate-PEG conjugate | Precipitation | The reaction mixture was added dropwise into anhydrous Et₂O. The precipitate was collected by centrifugation and washed with Et₂O and dichloromethane. | 51% | rsc.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-methyl-N-(t-Boc)-PEG4-acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Proton NMR (¹H NMR) spectroscopy is utilized to identify the various proton environments within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

The ¹H NMR spectrum of this compound typically displays characteristic signals corresponding to the different functional groups present in the molecule. The nine protons of the tert-butoxycarbonyl (t-Boc) protecting group are observed as a prominent singlet peak around 1.44 ppm. The protons of the polyethylene (B3416737) glycol (PEG) backbone appear as a series of multiplets in the range of 3.5 to 3.7 ppm. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom and those adjacent to the carboxylic acid group exhibit distinct chemical shifts due to their different electronic environments. The methyl group attached to the nitrogen atom gives rise to a singlet at approximately 2.85 ppm.

A representative ¹H NMR data interpretation for a similar Boc-protected PEG compound is provided below for illustrative purposes. researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | s | 12H | PEG backbone (-O-CH₂-CH₂-O-) |

| ~3.5 | t | 2H | -CH₂-CH₂-N(Boc)CH₃ |

| ~2.85 | t | 2H | -CH₂-N(Boc)CH₃ |

| ~1.44 | s | 9H | -C(CH₃)₃ |

Note: This table is a representative example based on typical chemical shifts for similar structures and may not reflect the exact values for this compound. Actual spectra should be consulted for precise assignments.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

Key signals in the ¹³C NMR spectrum include those from the carbonyl carbon of the t-Boc group, the carbons of the PEG chain, the methyl carbon, and the carbons of the t-Boc group itself. The carbonyl carbon of the carboxylic acid appears at the downfield end of the spectrum.

A representative ¹³C NMR data interpretation for a related Boc-protected PEG structure is shown below. researchgate.net

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O (Carboxylic Acid) |

| ~155 | C=O (Boc) |

| ~79 | -C(CH₃)₃ |

| ~70-73 | PEG backbone (-O-CH₂-CH₂-O-) |

| ~50 | -N-CH₃ |

| ~40-50 | -CH₂-N(Boc)CH₃ |

| ~28 | -C(CH₃)₃ |

Note: This table is a representative example based on typical chemical shifts for similar structures and may not reflect the exact values for this compound. Actual spectra should be consulted for precise assignments.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for confirming the structural connectivity of this compound. libretexts.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum confirm the sequence of protons in the PEG chain and their relationship to the N-methyl and terminal acid moieties. libretexts.org

These 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of the molecule, ensuring the correct regiochemistry and connectivity of all its components. escholarship.org

13C NMR for Carbon Backbone Characterization

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The expected molecular formula for this compound is C₁₇H₃₃NO₈, with a calculated monoisotopic mass of 379.2155 g/mol . guidechem.com HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. nih.govacs.org

| Parameter | Value |

| Molecular Formula | C₁₇H₃₃NO₈ guidechem.com |

| Molecular Weight | 379.44 g/mol guidechem.com |

| Exact Mass | 379.2155 u guidechem.com |

In mass spectrometry, molecular ions can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. chemguide.co.uk

For this compound, characteristic fragmentation pathways would include:

Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butoxycarbonyl group (100 Da) or isobutylene (B52900) (56 Da).

Cleavage of the PEG chain: The polyethylene glycol chain can fragment at the ether linkages, resulting in a series of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit, -CH₂CH₂O-). libretexts.org

Decarboxylation: Loss of the carboxylic acid group (45 Da) is another potential fragmentation pathway.

Analysis of these fragmentation patterns allows for the confirmation of the sequence and connectivity of the different building blocks within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For this compound, IR spectroscopy is instrumental in confirming the presence of its characteristic structural components: the carboxylic acid, the tert-butoxycarbonyl (Boc) protecting group, and the polyethylene glycol (PEG) backbone.

The IR spectrum of this compound will exhibit several key absorption bands corresponding to the vibrational modes of its specific bonds. specac.com The presence of the carboxylic acid is typically confirmed by a very broad O-H stretching band in the 3300-2500 cm⁻¹ region and a sharp, strong C=O (carbonyl) stretching band between 1760-1690 cm⁻¹. libretexts.org The Boc group also contains a carbonyl bond, which gives rise to a strong absorption band, typically around 1690-1720 cm⁻¹. The ether linkages (C-O-C) that form the PEG4 chain produce strong, characteristic stretching bands in the fingerprint region, usually around 1100-1250 cm⁻¹. libretexts.orgvscht.cz Additionally, C-H stretching vibrations from the alkane portions of the molecule appear in the 3000-2850 cm⁻¹ range. vscht.cz

The table below summarizes the expected characteristic IR absorption peaks for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Boc Group | C=O Stretch | 1720 - 1690 | Strong, Sharp |

| Ether (PEG Chain) | C-O Stretch | 1250 - 1100 | Strong |

| Alkane | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Variable |

This table presents generalized data based on established infrared spectroscopy correlation tables. libretexts.orgvscht.cz

Purity Analysis by Advanced Chromatographic Methods

Chromatographic techniques are indispensable for determining the purity of synthetic compounds like this compound. These methods separate the components of a mixture based on their differential interactions with a stationary and a mobile phase, allowing for the quantification of the target compound relative to any impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For PEGylated linkers, reversed-phase HPLC (RP-HPLC) is frequently employed. rsc.orgnih.gov In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (commonly C18 or C4 silica) propelled by a polar mobile phase. researchgate.net

The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.net As the gradient changes, components elute from the column at different times based on their hydrophobicity. A UV detector is commonly used to monitor the eluent, and the purity is calculated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For high-quality research applications, purities of >95% or >98% are often required. nih.govpeptide.comthermofisher.com

The following table outlines typical parameters for an analytical HPLC method used for this type of compound.

| Parameter | Description | Typical Value/Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | --- |

| Column | Stationary phase for separating nonpolar to moderately polar compounds. | Waters Acquity UPLC BEH300 C4 (2.1 x 100 mm, 1.7 µm) or similar C18/C4 column. researchgate.net |

| Mobile Phase A | Aqueous component. | 0.1% Trifluoroacetic Acid (TFA) in Water. researchgate.net |

| Mobile Phase B | Organic component. | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. researchgate.net |

| Gradient | A time-based program changing the ratio of Mobile Phase A to B. | A linear gradient, for example, from 5% to 95% Mobile Phase B over several minutes. researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.4 - 1.0 mL/min. |

| Detection | Method for visualizing the separated components. | UV Absorbance at 214 nm or 220 nm. researchgate.net |

| Purity Standard | The acceptable level of purity for the compound. | >95% for most applications; >98% for use as a chromatography standard. peptide.comthermofisher.com |

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a specialized chromatographic technique that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.net This method is particularly crucial for polymers like PEG to assess their homogeneity and polydispersity—a measure of the distribution of molecular weights in a given polymer sample. ubc.ca

In SEC, the stationary phase consists of porous beads. ubc.ca Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. For this compound, SEC is used to confirm that the PEG chain is of the correct length (n=4 ethylene glycol units) and to ensure that there is a low polydispersity index (PDI). A monodisperse sample, ideal for applications requiring precise linker length, would show a single, sharp peak, indicating that the vast majority of molecules in the sample have the same size. researchgate.netubc.ca The presence of multiple peaks or a very broad peak would suggest a mixture of different PEG chain lengths or other impurities of different sizes. rsc.org

The table below details the role of SEC in the analysis of this compound.

| Parameter | Analytical Goal | Expected Result for a High-Quality Sample |

| Elution Profile | To assess the size distribution of the molecules in the sample. | A single, symmetrical, and sharp peak. |

| Polymer Homogeneity | To confirm the correct PEG chain length (PEG4). | The main peak's elution time corresponds to the expected hydrodynamic volume of the target molecule. |

| Polydispersity | To ensure uniformity of the polymer chain length. | A low Polydispersity Index (PDI) value, approaching 1.0, indicates a monodisperse sample. |

| Impurity Detection | To identify the presence of molecules with different PEG chain lengths (e.g., PEG3, PEG5) or other size-based impurities. | Absence of significant secondary peaks at different elution volumes. |

Applications in Bioconjugation and Drug Delivery Systems

Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

The design of the linker is a pivotal aspect of creating an effective PROTAC, influencing its physicochemical properties and biological activity. creative-biolabs.commtoz-biolabs.com The primary role of the linker is to bridge the two ligands at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. explorationpub.comcreative-biolabs.com

Key design principles for PROTAC linkers, particularly those incorporating PEG motifs, include:

Balancing Hydrophilicity and Hydrophobicity: Linkers often combine hydrophilic components like PEG chains with more hydrophobic alkyl or aromatic groups. mtoz-biolabs.com The PEG portion, as seen in N-methyl-N-(t-Boc)-PEG4-acid, enhances the water solubility and cell permeability of the entire PROTAC molecule, which is crucial for its biological function. precisepeg.commtoz-biolabs.com

Flexibility and Conformational Control: Flexible linkers, such as those based on PEG or alkyl chains, are frequently used in the initial design of PROTACs. precisepeg.commtoz-biolabs.com This flexibility allows the molecule to adopt the necessary conformation for binding to both the target protein and the E3 ligase. mtoz-biolabs.com However, excessive flexibility can lead to a high entropy penalty upon binding, which may necessitate further optimization. creative-biolabs.commtoz-biolabs.com

Modularity: The modular nature of PROTACs allows for the systematic assembly of different components. nih.gov Linkers like this compound are bifunctional, enabling sequential conjugation to the protein-targeting ligand and the E3 ligase ligand. nih.gov

| Linker Motif | Primary Characteristics | Contribution to PROTAC Properties |

|---|---|---|

| Polyethylene (B3416737) Glycol (PEG) | Hydrophilic, flexible | Improves solubility, cell permeability, and allows for conformational adjustment. precisepeg.commtoz-biolabs.com |

| Alkyl Chains | Hydrophobic, flexible | Provides a simple and adjustable spacer to vary linker length. precisepeg.com |

| Triazoles | Rigid, stable | Can enhance efficiency and metabolic stability. explorationpub.com Often introduced via "click chemistry". explorationpub.com |

| Piperidine/Piperazine | Relatively rigid, can be hydrophilic | Increases solubility and can improve the stability of the ternary complex. creative-biolabs.com |

The length and rigidity of the linker are critical parameters that profoundly influence a PROTAC's ability to induce protein degradation. explorationpub.com

Linker Length: The distance between the two ligands is crucial. If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a functional ternary complex. explorationpub.commtoz-biolabs.com Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the close proximity required for the ubiquitination process to occur efficiently. explorationpub.commtoz-biolabs.com The optimal linker length, which often falls between 10 and 20 atoms, is typically determined experimentally for each specific PROTAC system. mtoz-biolabs.com For example, studies have shown that for certain targets, linkers shorter than 12 atoms show no activity, while longer linkers demonstrate robust degradation. explorationpub.com

Linker Rigidity: While flexible linkers like PEG chains are common starting points, introducing rigidity can be advantageous. creative-biolabs.commtoz-biolabs.com Rigid linkers, which can incorporate structures like aromatic rings or cycloalkanes, can pre-organize the PROTAC into a conformation that is more favorable for binding, thereby reducing the entropic penalty and potentially increasing the stability of the ternary complex. precisepeg.comcreative-biolabs.com This can lead to improved potency and selectivity. creative-biolabs.com For instance, replacing a flexible PEG linker with more rigid heterocyclic rings has been shown to improve the potency and pharmacokinetic properties of certain PROTACs. researchgate.net

The assembly of a PROTAC molecule involves the covalent attachment of the linker to the two distinct ligands. this compound is designed for such sequential conjugation reactions.

The process typically involves these steps:

Deprotection: The t-Boc (tert-Butyloxycarbonyl) group on the linker is a protecting group for a secondary amine. broadpharm.com This group is stable under many reaction conditions but can be removed using acid, which reveals the reactive N-methylamine group. broadpharm.combroadpharm.combroadpharm.com

Amide Bond Formation: The terminal carboxylic acid group on the other end of the linker is reactive towards primary amines present on one of the ligands (either the POI ligand or the E3 ligase ligand). broadpharm.combroadpharm.com This reaction is typically facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond. broadpharm.com

Second Coupling: After the first coupling and subsequent deprotection of the t-Boc group, the now-free N-methylamine can be reacted with a suitable functional group (e.g., a carboxylic acid) on the second ligand, completing the synthesis of the heterobifunctional PROTAC.

This modular approach allows for the creation of libraries of PROTACs with varying linker lengths and attachment points to systematically optimize for the most effective degradation of a specific target protein. acs.org

Impact of Linker Length and Rigidity on PROTAC Efficacy

Utilization in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. biochempeg.com The linker is a critical component that connects the antibody to the cytotoxic payload, and its design directly impacts the ADC's stability, efficacy, and safety. biochempeg.com

PEG-based linkers, including derivatives like this compound, are increasingly used in ADC design to address several challenges, primarily the hydrophobicity of many potent cytotoxic payloads. axispharm.comrsc.org

Key considerations in ADC linker design include:

Shielding the Payload: The PEG chain can act as a protective shield around the hydrophobic drug, further preventing aggregation and potentially protecting the linker from premature cleavage. acs.org

Controlling the Drug-to-Antibody Ratio (DAR): The number of drug molecules attached to each antibody (DAR) is a critical quality attribute of an ADC. The properties of the linker, including its length and hydrophilicity, can influence the maximum achievable DAR while maintaining the stability and solubility of the conjugate. rsc.org

ADC linkers can be broadly categorized as either cleavable or non-cleavable, based on their mechanism of drug release. biochempeg.combiotechinformers.com

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are broken down by specific triggers within the tumor microenvironment or inside the cancer cell. biochempeg.combiotechinformers.com Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (acid-labile linkers) or cleavage by specific enzymes that are overexpressed in cancer cells (enzymatically-cleavable linkers). biotechinformers.com The use of a t-Boc protecting group, which is acid-labile, in precursors to ADC linkers suggests a strategy for creating linkers that could be cleaved under acidic conditions. medkoo.commedkoo.com

Non-Cleavable Linkers: These linkers remain intact, and the drug is released only after the entire ADC is internalized by the cancer cell and the antibody component is completely degraded by lysosomal proteases. biotechinformers.combiochempeg.com This approach often results in the payload being released with the linker and a residual amino acid from the antibody still attached. biochempeg.com Non-cleavable linkers generally offer greater stability in plasma, which can reduce off-target toxicity and lead to a wider therapeutic window. biochempeg.com

| Linker Type | Drug Release Mechanism | Advantages | Considerations |

|---|---|---|---|

| Cleavable | Cleavage by specific triggers (e.g., low pH, enzymes) in the tumor environment. biotechinformers.com | Allows for targeted drug release and can kill neighboring cancer cells (bystander effect). biotechinformers.com | Potential for premature drug release in circulation, leading to off-target toxicity. biochempeg.com |

| Non-Cleavable | Lysosomal degradation of the antibody after internalization. biochempeg.com | Greater plasma stability, potentially reducing off-target toxicity and improving the therapeutic index. biochempeg.com | Relies entirely on internalization and degradation; no bystander effect. biochempeg.com |

Impact on Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical parameter in the design of antibody-drug conjugates (ADCs), defining the average number of drug molecules attached to a single antibody. An optimal DAR is essential for balancing therapeutic efficacy with safety and stability. While a low DAR may result in insufficient potency, a high DAR can lead to issues such as aggregation, increased plasma clearance, and altered pharmacokinetic profiles, often due to the hydrophobicity of the cytotoxic payload. aacrjournals.org

| Homogeneity | Non-specific conjugation methods lead to heterogeneous mixtures. njbio.com | Can be used in strategies aiming for more uniform and well-defined conjugates. |

Conjugation to Peptides and Proteins

This compound serves as a versatile linker for modifying peptides and proteins, leveraging its terminal carboxylic acid for covalent attachment.

The terminal carboxylic acid group of this compound is readily conjugated to primary amines, such as the ε-amine of lysine (B10760008) residues found on the surface of proteins and antibodies. broadpharm.com This reaction, however, requires the carboxylic acid to be "activated" to facilitate the formation of a stable amide bond. This is typically achieved using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or phosphonium/uronium salt reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.commedchemexpress.com These activators react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine, resulting in a robust and stable amide linkage. broadpharm.combiochempeg.com

Table 2: Common Activating Agents for Amide Bond Formation

| Activating Agent | Full Name | Mechanism |

|---|---|---|

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms an O-acylisourea intermediate, which reacts with primary amines. Often used with additives like HOBt or NHS to improve efficiency. google.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Forms an active ester that rapidly reacts with primary amines to form an amide bond, known for high efficiency and low racemization. broadpharm.commedchemexpress.com |

| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent that converts carboxylic acids into active esters for efficient coupling. google.com |

While the reaction with lysine residues is effective, it is generally non-specific due to the presence of numerous lysines on a typical antibody, leading to heterogeneous products. njbio.com To achieve site-specific conjugation using this compound, the target protein must be engineered to present a unique primary amine at a defined location. Several advanced strategies enable such precision:

Engineered Cysteine Residues: Although this linker reacts with amines, not thiols, related strategies involve mutating specific amino acids to cysteines for thiol-specific conjugation, establishing the principle of using engineered sites. nih.gov A similar principle could apply to introducing a uniquely reactive amine.

Unnatural Amino Acids (UAAs): Genetic code expansion allows for the incorporation of UAAs with unique functional groups at specific sites within a protein's sequence. thno.org An UAA containing a bio-orthogonal primary amine could be incorporated, providing a single, specific point of attachment for the this compound linker. nih.gov

Enzymatic Modification: Enzymes can be used to modify specific amino acid residues on a protein to introduce a unique chemical handle. For instance, formylglycine-generating enzymes (FGEs) can convert a specific cysteine within a defined sequence tag into a formylglycine residue, which contains an aldehyde group that can be further derivatized to an amine for conjugation. nih.gov

These methods ensure that the linker is attached to a predetermined site, resulting in a homogeneous population of well-defined protein conjugates with improved pharmacokinetic and therapeutic profiles. thno.org

Amide Bond Formation with Primary Amines

Application in Nucleic Acid Modification and Synthesis

The functional groups of this compound also allow for its application in the modification of nucleic acids and their analogues, such as Peptide Nucleic Acids (PNAs).

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone instead of the charged sugar-phosphate backbone of DNA. google.comumich.edu This neutrality gives PNAs high binding affinity and enzymatic resistance. diva-portal.org PNA synthesis often utilizes monomers protected with either Fmoc or Boc groups. umich.edugoogle.com

This compound can be used as a functional modifier for PNA oligomers. Due to its structure, it can be coupled to a completed PNA strand in several ways:

N-Terminal Modification: The carboxylic acid of the linker can be activated and reacted with the free N-terminal amine of the PNA oligomer.

C-Terminal Modification: After deprotection of the linker's Boc group to reveal the amine, it can be coupled to the C-terminal carboxylic acid of a PNA.

In both cases, the linker acts as a hydrophilic PEG4 spacer, which can improve the often-poor aqueous solubility of PNA sequences. diva-portal.org Furthermore, the protected N-methyl amine provides a latent functional group that can be deprotected and used for subsequent conjugation of other molecules, such as labels or functional probes, after the PNA has been synthesized and purified.

Standard phosphoramidite (B1245037) chemistry used for oligonucleotide synthesis allows for the incorporation of functional groups at the 5'-terminus, 3'-terminus, or internal positions of the sequence. google.com A common strategy for conjugating linkers like this compound involves synthesizing an oligonucleotide with a terminal amine modification.

The conjugation process follows a straightforward two-step reaction:

An oligonucleotide is synthesized with an amino-modifier phosphoramidite, resulting in a sequence with a terminal primary amine.

The carboxylic acid of this compound is activated using reagents like EDC or HATU and then reacted with the amino-modified oligonucleotide. broadpharm.com

This reaction forms a stable amide bond, covalently attaching the PEG linker to the oligonucleotide. broadpharm.com This modification can enhance the aqueous solubility and biocompatibility of the oligonucleotide and provides a Boc-protected amine for further, post-synthetic modifications.

Table 3: Potential Modification Sites on Oligonucleotides for Linker Conjugation

| Modification Site | Description | Common Use |

|---|---|---|

| 5'-Terminus | The primary hydroxyl group at the 5' end of the oligonucleotide. | Most common site for attaching labels, linkers, and other molecules without disrupting hybridization. google.com |

| 3'-Terminus | The hydroxyl group at the 3' end of the oligonucleotide. | Also a common modification site; modification here can also protect the oligo from 3'-exonuclease degradation. google.com |

| Internal (Base) | Modification of the nucleobase itself (e.g., at the C5 position of pyrimidines). | Used for attaching moieties along the length of the oligo, can sometimes impact hybridization. google.com |

| Internal (Backbone) | Modification of the phosphodiester backbone. | Less common but possible, allows for attachment without altering the nucleobases. google.com |

De Protection Strategies and Further Chemical Transformations

Acid-Labile t-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide and bioconjugation chemistry. jk-sci.comorganic-chemistry.org Its popularity stems from its stability to a wide range of nucleophilic and basic conditions, while being readily cleavable under anhydrous acidic conditions. organic-chemistry.org

A prevalent and highly efficient method for the removal of the Boc group from N-methyl-N-(t-Boc)-PEG4-acid involves the use of trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comnih.gov The mechanism proceeds through the protonation of the carbamate (B1207046) oxygen by TFA, which weakens the C-O bond. commonorganicchemistry.com This is followed by the departure of the stable tert-butyl cation and the formation of a transient carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com The carbamic acid readily undergoes decarboxylation to yield the free secondary amine, which is protonated by the excess acid to form the corresponding trifluoroacetate (B77799) salt. commonorganicchemistry.com

The key steps in TFA-mediated Boc deprotection are:

Protonation of the tert-butyl carbamate. commonorganicchemistry.com

Loss of the tert-butyl cation to form a carbamic acid. commonorganicchemistry.com

Decarboxylation of the carbamic acid to release the free amine. commonorganicchemistry.com

Protonation of the liberated amine by the acid to form an ammonium (B1175870) salt. commonorganicchemistry.com

Due to the generation of carbon dioxide gas, these reactions should not be performed in a closed system. jk-sci.comcommonorganicchemistry.com

Table 1: Typical Conditions for TFA-Mediated Boc Deprotection

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reagent | Trifluoroacetic Acid (TFA) | Acid catalyst for cleavage | jk-sci.comnih.gov |

| Solvent | Dichloromethane (DCM) | Common inert solvent | jk-sci.com |

| Concentration | 20-50% TFA in DCM | Effective for complete deprotection | reddit.com |

| Temperature | 0 °C to Room Temperature | To control reaction rate and minimize side reactions | rsc.org |

| Time | 30 min to 2 hours | Varies based on substrate and conditions | nih.gov |

While TFA is effective, the harshness of the acidic conditions can be detrimental to other acid-sensitive functional groups within a complex molecule. Therefore, optimizing the deprotection protocol is crucial to maintain the integrity of the final product. univ-orleans.fr

Key optimization strategies include:

Milder Acidic Reagents: In cases where other acid-labile groups (e.g., tert-butyl esters) are present, alternative and more selective deprotection methods may be employed. researchgate.net Reagents such as 4 M HCl in dioxane or concentrated sulfuric acid in tert-butyl acetate (B1210297) have been shown to selectively cleave N-Boc groups while leaving tert-butyl esters intact under specific conditions. researchgate.netresearchgate.net

Control of Temperature and Reagent Stoichiometry: Performing the reaction at lower temperatures (e.g., 0°C) can help minimize side reactions. rsc.org Using the minimum effective concentration and equivalents of acid can also enhance selectivity. nih.gov

Use of Scavengers: The tert-butyl cation generated during deprotection is an electrophile that can cause unwanted side reactions, such as the alkylation of electron-rich amino acids like tryptophan or methionine. Adding a cation scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture can effectively trap this reactive intermediate. nih.gov

Reaction Monitoring: Close monitoring of the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure the reaction goes to completion without causing significant degradation of the desired product. rsc.org

Table 2: Comparison of Selected Boc Deprotection Reagents

| Reagent/System | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| TFA/DCM | 20-50% TFA, RT, 1-2 h | Strong, non-selective, widely used. | jk-sci.com |

| HCl in Dioxane | 4 M solution, 0°C to RT, ~30 min | Often provides better selectivity over t-Bu esters than TFA. | researchgate.net |

| H₂SO₄ in tBuOAc | 1.5-3.0 equiv H₂SO₄, RT | High selectivity for N-Boc over t-Bu esters. | researchgate.net |

| Thermolysis | High temperature (e.g., 150°C) in solvents like TFE | Acid-free method, selectivity depends on the stability of other groups. | acs.org |

Trifluoroacetic Acid (TFA) Mediated Deprotection

Reactivity of the Exposed Amine after t-Boc Removal

Upon successful removal of the Boc protecting group, the N-methyl-PEG4-acid is converted to its corresponding amine, N-methyl-PEG4-acid amine. The unmasked secondary amine is a potent nucleophile, ready for a variety of chemical transformations. smolecule.com

The primary application of the exposed amine is in bioconjugation. smolecule.com The process of covalently attaching a polyethylene (B3416737) glycol (PEG) chain to a molecule, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. fishersci.se The N-methyl-PEG4-amine can be conjugated to proteins, peptides, or other biomolecules that possess a suitable electrophilic functional group, such as an activated ester or an isothiocyanate. This reaction leverages the nucleophilicity of the secondary amine to form a stable covalent bond. smolecule.comnih.gov This linker is also valuable in the synthesis of Proteolysis-targeting chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting moiety. medchemexpress.com

A cornerstone of the reactivity of the deprotected amine is its ability to form highly stable amide bonds. smolecule.com This reaction typically involves coupling the N-methyl-PEG4-amine with a molecule containing a carboxylic acid group. To facilitate this transformation, the carboxylic acid must first be activated. This is commonly achieved using a variety of coupling reagents. unimi.it The choice of reagent can be critical for achieving high yields and minimizing side reactions, especially when working with sensitive substrates.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Notes | Reference(s) |

|---|---|---|---|

| EDC / EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Water-soluble carbodiimide (B86325); byproducts are easily removed. Often used with NHS or HOBt. | broadpharm.comthermofisher.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Highly efficient but produces insoluble dicyclohexylurea (DCU) byproduct. Not ideal for aqueous media. | thermofisher.commedkoo.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | High efficiency, fast reaction rates, low racemization. | broadpharm.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Common peptide coupling reagent, similar to HATU. | nih.gov |

Subsequent Bioconjugation Reactions

Chemical Derivatization of the Carboxylic Acid Moiety

The terminal carboxylic acid of the parent this compound molecule provides the other point of attachment. This group can be chemically modified either before or after the deprotection of the Boc group, affording significant synthetic flexibility. The most common derivatization is its conversion into a more reactive species that can readily couple with a nucleophile, typically a primary or secondary amine on a target molecule. medkoo.com

This two-step process involves:

Activation of the Carboxylic Acid: The carboxyl group is converted into an active ester or another reactive intermediate. A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester. fishersci.sebeilstein-journals.org This is typically accomplished by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like EDC or DCC. thermofisher.com The resulting NHS ester is stable enough to be isolated but highly reactive toward primary amines.

Coupling to a Nucleophile: The activated acid (e.g., NHS ester) reacts efficiently with primary amines at physiological to slightly basic pH (pH 7-9) to form a stable and irreversible amide bond. fishersci.se This reaction is fundamental to many bioconjugation protocols, including protein labeling and surface immobilization. fishersci.sethermofisher.com

This strategy allows the this compound linker to be pre-activated and then conjugated to a valuable amine-containing substrate, with the Boc-protected amine reserved for a subsequent deprotection and coupling step.

Formation of Activated Esters (e.g., NHS esters)

The terminal carboxylic acid of this compound can be activated to facilitate reactions, most commonly with primary amines to form stable amide bonds. broadpharm.com A prevalent method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester. broadpharm.comaxispharm.com This transformation converts the relatively unreactive carboxylic acid into a highly reactive species that is susceptible to nucleophilic attack by amines. biochempeg.com

The reaction to form the NHS ester is typically carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS). broadpharm.comchemicalbook.com Dicyclohexylcarbodiimide (DCC) is another carbodiimide that can be used for this purpose. chemicalbook.com The process involves the formation of an unstable O-acylisourea intermediate by the reaction of the carboxylic acid with the carbodiimide, which is then readily displaced by NHS to form the more stable and amine-reactive NHS ester. The resulting N-methyl-N-(t-Boc)-PEG4-NHS ester can then be used to label biomolecules containing primary amine groups. dcchemicals.com

Table 1: Common Reagents for NHS Ester Formation

| Reagent Name | Abbreviation | Role |

|---|---|---|

| N-hydroxysuccinimide | NHS | Forms the active ester |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling agent |

| Dicyclohexylcarbodiimide | DCC | Coupling agent |

| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Additive to suppress side reactions and improve efficiency |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Coupling reagent |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | Coupling reagent |

Other activated esters, such as pentafluorophenyl (PFP) esters and tetrafluorophenol (TFP) esters, can also be formed from the carboxylic acid of this compound, providing alternative reactive intermediates for bioconjugation. axispharm.com

Conversion to other Functional Groups

Beyond the formation of activated esters, the carboxylic acid moiety of this compound can be chemically transformed into a variety of other functional groups, expanding its synthetic utility.

One common transformation is the reduction of the carboxylic acid to a primary alcohol . This can be achieved using various reducing agents. The resulting alcohol, t-Boc-N-amido-PEG-alcohol, offers a different reactive handle for subsequent conjugation or modification reactions. axispharm.com

Another key transformation is the formation of amides through direct coupling with primary or secondary amines. This reaction is typically facilitated by the same coupling agents used for NHS ester formation, such as EDC or HATU, leading to the creation of a stable amide bond. broadpharm.combroadpharm.com This direct amidation is a fundamental reaction in peptide synthesis and the conjugation of the linker to amine-containing molecules.

Furthermore, the carboxylic acid can serve as a precursor for other functionalities. For instance, it can be converted into an acid chloride , which is a highly reactive acylating agent. axispharm.com While effective, the high reactivity of acid chlorides can sometimes limit their use in the context of sensitive biomolecules.

The strategic conversion of the carboxylic acid allows for the introduction of a diverse array of chemical groups, enabling the use of this compound in a broad spectrum of applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecular architectures. medchemexpress.com

Table 2: Potential Functional Group Conversions from the Carboxylic Acid Moiety

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid | EDC/NHS or DCC/NHS | NHS Ester |

| Carboxylic Acid | Reducing agent (e.g., BH3·THF) | Primary Alcohol |

| Carboxylic Acid | Amine, Coupling Agent (e.g., HATU, EDC) | Amide |

| Carboxylic Acid | SOCl2 or (COCl)2 | Acid Chloride |

This compound: A Key Building Block in Advanced Drug Development

The chemical compound this compound is a discrete polyethylene glycol (PEG) derivative that has garnered significant attention as a versatile linker in medicinal chemistry and chemical biology. broadpharm.comchempep.com As a heterobifunctional molecule, it features a terminal carboxylic acid on one end and a tert-butyloxycarbonyl (Boc)-protected secondary amine on the other, separated by a four-unit PEG chain. broadpharm.com This specific architecture provides a combination of properties—water solubility, precise length, and orthogonal reactivity—making it a crucial component in the design of sophisticated therapeutic constructs. broadpharm.comfcad.com

Table 1: Compound Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-(2-(2-(2-((tert-butoxycarbonyl)(methyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid | N/A |

| Molecular Formula | C17H33NO8 | broadpharm.comcd-bioparticles.netprecisepeg.com |

| Molecular Weight | 379.5 g/mol | broadpharm.comcd-bioparticles.net |

| CAS Number | 1260431-01-3 | broadpharm.comcd-bioparticles.netprecisepeg.com |

| Appearance | Solid | |

| Purity | ≥95% | broadpharm.comprecisepeg.com |

| Key Functional Groups | Carboxylic Acid, Boc-protected secondary amine | broadpharm.combroadpharm.com |

Emerging Research Areas and Future Directions

The unique structural characteristics of N-methyl-N-(t-Boc)-PEG4-acid position it at the forefront of several emerging research areas. Its utility as a molecular scaffold is driving innovations in targeted therapies, advanced chemical biology tools, and computational drug design.

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing the purity and structural integrity of N-methyl-N-(t-Boc)-PEG4-acid?

- Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of key functional groups, such as the t-Boc-protected amine (1.4–2.5 ppm regions) and PEG4 chain protons (3.8 ppm). Quantify purity via high-performance liquid chromatography (HPLC) with UV detection at 220 nm. Thermal gravimetric analysis (TGA) can assess organic content (e.g., 38% loss in PEG4-acid nanoparticles) .

Q. How does the solubility profile of this compound influence its application in aqueous vs. organic reaction systems?

- Answer : The compound is soluble in polar organic solvents (DMSO, DMF) and water due to its PEG4 chain and terminal carboxylic acid. For aqueous reactions (e.g., bioconjugation), dissolve in pH 7–8 buffer; for organic-phase synthesis (e.g., peptide coupling), use anhydrous DCM with activating agents like EDC/HOBt .

Q. What are the standard applications of this compound in bioconjugation?

- Answer : The terminal carboxylic acid reacts with primary amines (e.g., lysine residues) to form stable amide bonds. It is widely used to link biomolecules (antibodies, peptides) to nanoparticles or imaging agents. The t-Boc group allows controlled deprotection (e.g., using TFA) for sequential functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in immunogenicity data between PEG4-acid and PEG4-OH derivatives in nanoparticle studies?

- Answer : Immunogenicity in PEG4-acid-modified nanoparticles (e.g., Au485Tio182) at high ligand densities (≥4 weeks exposure) may arise from carboxylate-induced immune recognition. In contrast, PEG4-OH’s terminal hydroxyl group minimizes this. Validate via in vivo Coulter counting and cytokine profiling. Optimize ligand ratios to balance stability and biocompatibility .

Q. What experimental strategies improve the efficiency of this compound in multi-step syntheses (e.g., PROTACs or dendrimers)?

- Answer : (1) Use orthogonal protecting groups (e.g., Fmoc for amines, t-Boc for carboxylic acids) to enable sequential reactions. (2) Employ "click chemistry" (e.g., azide-alkyne cycloaddition) for modular assembly. (3) Monitor reaction progress via MALDI-TOF MS to detect intermediate masses. Pre-activate the carboxylic acid with HATU for higher coupling yields .

Q. How does the PEG chain length (PEG4 vs. PEG6) affect the pharmacokinetics of this compound-conjugated drug candidates?

- Answer : Shorter PEG4 chains reduce hydrodynamic radius, enhancing renal clearance but potentially decreasing circulation time. Compare in vivo using radiolabeled tracers (e.g., ^99mTc) and biodistribution studies. PEG4’s balance between solubility and size is optimal for tumor targeting via the EPR effect, whereas PEG6 may prolong half-life but increase liver accumulation .

Q. What analytical approaches are critical for troubleshooting aggregation in PEG4-acid-modified nanoparticles?

- Answer : (1) Use dynamic light scattering (DLS) to monitor hydrodynamic diameter changes. (2) Analyze surface charge via zeta potential (target ±20 mV for colloidal stability). (3) Employ cryo-TEM to visualize core-shell morphology. If aggregation occurs during ligand exchange, increase PEG4-acid:tiopronin molar ratios (≥15:1) to ensure monolayer completeness .

Methodological Notes

- Storage : Store at –20°C in anhydrous, light-protected vials. Avoid freeze-thaw cycles to prevent hydrolysis of the t-Boc group .

- Data Validation : Cross-reference NMR integrals (e.g., 1.4 ppm for t-Boc CH3 vs. 2.5 ppm for PEG4-acid α-CH2) with theoretical stoichiometries. For nanoparticles, correlate TGA organic loss (38% for PEG4-acid) with TEM core diameters (2.5 ± 0.6 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.